molecular formula C25H29N3 B13793183 N,2-Dibenzyl-4-phenylpyrazolidineethylamine CAS No. 73972-69-7

N,2-Dibenzyl-4-phenylpyrazolidineethylamine

Cat. No.: B13793183
CAS No.: 73972-69-7
M. Wt: 371.5 g/mol
InChI Key: BNWOQGKTTWTKKF-UHFFFAOYSA-N
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Description

N,2-Dibenzyl-4-phenylpyrazolidineethylamine is an organic compound with the molecular formula C25H29N3 It is a derivative of pyrazolidine, characterized by the presence of benzyl and phenyl groups attached to the nitrogen and carbon atoms of the pyrazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-Dibenzyl-4-phenylpyrazolidineethylamine typically involves the reaction of pyrazolidine with benzyl chloride and phenylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to reflux, and the progress of the reaction is monitored using thin-layer chromatography (TLC). After completion, the product is purified by column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N,2-Dibenzyl-4-phenylpyrazolidineethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,2-Dibenzyl-4-phenylpyrazolidineethylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,2-Dibenzyl-4-phenylpyrazolidineethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,2-Dibenzyl-4-phenylpyrazolidineethylamine is unique due to the presence of both benzyl and phenyl groups, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

73972-69-7

Molecular Formula

C25H29N3

Molecular Weight

371.5 g/mol

IUPAC Name

N-benzyl-2-(2-benzyl-4-phenylpyrazolidin-1-yl)ethanamine

InChI

InChI=1S/C25H29N3/c1-4-10-22(11-5-1)18-26-16-17-27-20-25(24-14-8-3-9-15-24)21-28(27)19-23-12-6-2-7-13-23/h1-15,25-26H,16-21H2

InChI Key

BNWOQGKTTWTKKF-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(N1CCNCC2=CC=CC=C2)CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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